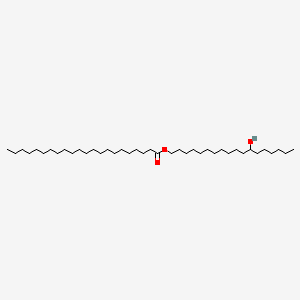

12-Hydroxyoctadecyl docosanoate

Description

12-Hydroxyoctadecyl docosanoate (CAS: 36781-83-6) is a long-chain ester derived from docosanoic acid (C22:0) and 12-hydroxyoctadecanol (C18:0 with a hydroxyl group at position 12). The compound has a high hydrophobicity (XLogP3: 17.6), typical of long aliphatic esters .

Properties

CAS No. |

36781-83-6 |

|---|---|

Molecular Formula |

C40H80O3 |

Molecular Weight |

609.1 g/mol |

IUPAC Name |

12-hydroxyoctadecyl docosanoate |

InChI |

InChI=1S/C40H80O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-23-26-29-33-37-40(42)43-38-34-30-27-24-21-22-25-28-32-36-39(41)35-31-8-6-4-2/h39,41H,3-38H2,1-2H3 |

InChI Key |

BPIZTXQQUVZKFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC(CCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxyoctadecyl docosanoate typically involves the esterification reaction between 12-hydroxyoctadecanol and docosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of 12-Hydroxyoctadecyl docosanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality 12-Hydroxyoctadecyl docosanoate .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxyoctadecyl docosanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 12-Hydroxyoctadecyl docosanoate is used as a surfactant and emulsifying agent in various chemical formulations. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .

Biology: In biological research, 12-Hydroxyoctadecyl docosanoate is used as a model compound to study lipid metabolism and the interactions of fatty acids with biological membranes .

Industry: In the industrial sector, 12-Hydroxyoctadecyl docosanoate is used in the formulation of cosmetics, lubricants, and coatings due to its excellent emulsifying and stabilizing properties .

Mechanism of Action

The mechanism of action of 12-Hydroxyoctadecyl docosanoate primarily involves its ability to interact with lipid membranes and alter their properties. The hydroxyl group in the compound can form hydrogen bonds with other molecules, while the long hydrocarbon chain provides hydrophobic interactions. These interactions can influence the fluidity and permeability of biological membranes, making the compound useful in various applications .

Comparison with Similar Compounds

Esters of Docosanoic Acid

| Compound Name | CAS Number | Molecular Formula | XLogP3 | Key Features |

|---|---|---|---|---|

| 12-Hydroxyoctadecyl docosanoate | 36781-83-6 | $ \text{C}{40}\text{H}{78}\text{O}_3 $ | 17.6 | Hydroxyl group at position 12 on the alkyl chain; high hydrophobicity. |

| Decyl docosanoate | 118605-16-6 | $ \text{C}{32}\text{H}{64}\text{O}_2 $ | ~15.2* | Shorter alkyl chain (C10) without hydroxyl groups; lower molecular weight. |

| Tetradecyl docosanoate | 42218-29-1 | $ \text{C}{36}\text{H}{72}\text{O}_2 $ | ~16.5* | C14 alkyl chain; lacks hydroxyl groups; intermediate hydrophobicity. |

| 9-Hydroxyoctadecyl docosanoate | 67801-69-8 | $ \text{C}{40}\text{H}{78}\text{O}_3 $ | ~17.5* | Hydroxyl group at position 9; structural isomer with altered polarity. |

*Estimated based on chain length and functional groups.

Key Differences :

- Hydroxyl Position: The hydroxyl group in 12-Hydroxyoctadecyl docosanoate (position 12) vs. 9-Hydroxyoctadecyl docosanoate (position 9) affects solubility and reactivity.

- Alkyl Chain Length: Longer chains (e.g., C18 in 12-Hydroxyoctadecyl) enhance hydrophobicity compared to shorter esters like decyl docosanoate (C10) .

Esters of 12-Hydroxyoctadecanoic Acid

| Compound Name | CAS Number | Molecular Formula | XLogP3 | Applications |

|---|---|---|---|---|

| Methyl 12-hydroxyoctadecanoate | 141-23-1 | $ \text{C}{19}\text{H}{38}\text{O}_3 $ | ~7.5* | Surfactant precursor; laboratory reagent. |

| 2-Hydroxyethyl 12-hydroxyoctadecanoate | 102725-12-2 | $ \text{C}{20}\text{H}{40}\text{O}_4 $ | ~8.2* | Emulsifier (e.g., Solutol HS 15 in pharmaceuticals). |

Key Differences :

- Functional Groups: 12-Hydroxyoctadecyl docosanoate contains a docosanoate ester, while methyl and hydroxyethyl derivatives have shorter ester chains. This impacts their solubility (lower XLogP3 in hydroxyethyl derivatives) and industrial utility .

Physicochemical and Functional Comparisons

Hydrophobicity and Solubility

- 12-Hydroxyoctadecyl docosanoate (XLogP3: 17.6) is significantly more hydrophobic than methyl 12-hydroxyoctadecanoate (XLogP3: ~7.5) due to its longer alkyl chains. This makes it suitable for lipid-based formulations, such as lubricants or waxes .

- Hydroxyethyl derivatives (e.g., CAS 102725-12-2) exhibit lower hydrophobicity (XLogP3: ~8.2), enhancing water dispersibility for emulsification .

Biological Activity

12-Hydroxyoctadecyl docosanoate, a fatty acid ester, is gaining attention for its potential biological activities. This compound is characterized by a long carbon chain structure, which influences its interactions with biological membranes and its overall bioactivity. This article reviews the biological activity of 12-hydroxyoctadecyl docosanoate, including its synthesis, mechanisms of action, and potential applications in medicine and industry.

The molecular formula of 12-hydroxyoctadecyl docosanoate is C₄₀H₈₀O₃, with a molecular weight of 609.1 g/mol. The compound features a hydroxyl group that can participate in various chemical reactions, enhancing its reactivity and biological function.

| Property | Value |

|---|---|

| CAS Number | 36781-83-6 |

| Molecular Formula | C₄₀H₈₀O₃ |

| Molecular Weight | 609.1 g/mol |

| IUPAC Name | 12-hydroxyoctadecyl docosanoate |

Synthesis

12-Hydroxyoctadecyl docosanoate is typically synthesized through the esterification of docosanoic acid with 12-hydroxyoctadecanol. The reaction often requires acidic catalysts such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.

The biological activity of 12-hydroxyoctadecyl docosanoate is largely attributed to its interaction with cellular membranes. The hydroxyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This modification can affect cellular processes such as:

- Signal Transduction : Changes in membrane properties may influence receptor activity.

- Membrane Transport : Altered permeability can affect the transport of ions and molecules across the membrane.

Biological Activities

Research indicates that 12-hydroxyoctadecyl docosanoate exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens, making it a candidate for use in pharmaceutical formulations.

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Antioxidant Activity : It may also exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of 12-hydroxyoctadecyl docosanoate against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential use as a natural preservative in food products. -

Anti-inflammatory Research :

In vitro studies demonstrated that treatment with 12-hydroxyoctadecyl docosanoate reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in managing chronic inflammatory conditions. -

Antioxidant Assessment :

A comparative study assessed the antioxidant capacity of various fatty acid derivatives, including 12-hydroxyoctadecyl docosanoate. It showed promising results in scavenging free radicals, indicating its potential role in preventing oxidative damage in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.